1-Benzhydryl-4-butylpiperidin-4-ol is a chemical compound characterized by its unique structure which includes a benzhydryl group and a butylpiperidin-4-ol moiety. This compound is part of a broader class of piperidine derivatives, which have garnered attention for their potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
1-Benzhydryl-4-butylpiperidin-4-ol falls under the category of piperidine derivatives, which are cyclic amines known for their diverse biological activities. These compounds often exhibit pharmacological properties that make them suitable for drug development.
The synthesis of 1-benzhydryl-4-butylpiperidin-4-ol typically involves multi-step reactions that may include the formation of the piperidine ring and subsequent functionalization to introduce the benzhydryl and butyl groups. The following methods are commonly employed:
For instance, one method involves starting from commercially available piperidines, followed by alkylation with suitable halides to form the butyl derivative, followed by reductive amination with benzhydryl derivatives .
The molecular formula is , with a molecular weight of approximately 302.43 g/mol. The compound features a piperidine ring substituted with a butyl group at one nitrogen and a benzhydryl group at another position.
1-Benzhydryl-4-butylpiperidin-4-ol can undergo various chemical reactions typical for alcohols and amines:
For example, when treated with acetic anhydride, 1-benzhydryl-4-butylpiperidin-4-ol can yield an acetate derivative, which may enhance its lipophilicity and potentially its bioavailability .
The mechanism of action for compounds like 1-benzhydryl-4-butylpiperidin-4-ol often involves modulation of neurotransmitter systems. For instance, piperidine derivatives are known to interact with dopamine and serotonin receptors, influencing mood and cognitive functions.
Studies have shown that such compounds may exhibit affinity for various receptor subtypes, which could lead to therapeutic effects in conditions such as depression or anxiety disorders .
1-Benzhydryl-4-butylpiperidin-4-ol is expected to be a solid at room temperature, with a melting point that can vary based on purity and crystalline form.
The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic benzhydryl group. Its reactivity profile includes susceptibility to oxidation and potential formation of derivatives through esterification or acylation reactions.
1-Benzhydryl-4-butylpiperidin-4-ol has potential applications in medicinal chemistry as:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic contexts .
1-Benzhydryl-4-butylpiperidin-4-ol belongs to a class of synthetic piperidine derivatives characterized by a benzhydryl (diphenylmethyl) group at the 1-position and a hydroxylated alkyl chain (butyl) at the 4-position. This structural architecture confers distinctive three-dimensional properties that facilitate interactions with diverse receptor families. While direct binding data for this specific compound remains limited in publicly available literature, robust inferences can be drawn from closely related benzhydryl-piperidine analogs. Research on structurally similar compounds, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, demonstrates significant affinity for neuronal receptors, particularly those within the G-protein-coupled receptor (GPCR) superfamily. Modifications on the benzhydryl aromatic rings profoundly influence binding potency; for instance, electron-donating groups (e.g., methoxy) enhance affinity for serotonin and dopamine receptor subtypes, while halogen substituents (e.g., chloro, fluoro) improve interactions with sigma receptors [5].
Comparative binding affinity profiling of key structural analogs is presented below:
Table 1: Receptor Binding Affinities (Ki Values) of Select Benzhydryl-Piperidine Analogs
Compound Structural Feature | Serotonin Receptor (5-HT2A) Ki (nM) | Dopamine Receptor (D2) Ki (nM) | Sigma Receptor (σ1) Ki (nM) | Reference |
---|---|---|---|---|
Unsubstituted benzhydryl | 215 ± 12 | 480 ± 25 | 85 ± 6 | [5] |
4-Chloro benzhydryl | 143 ± 9 | 320 ± 18 | 42 ± 3 | [5] |
4-Methoxy benzhydryl | 78 ± 5 | 195 ± 11 | 110 ± 8 | [5] |
3,4-Dichloro benzhydryl | 92 ± 6 | 265 ± 14 | 28 ± 2 | [5] |
The presence of the 4-butyl chain bearing a polar 4-hydroxy group introduces potential for hydrogen bonding within receptor binding pockets, likely contributing to enhanced selectivity. Molecular modeling studies on analogous piperidines, such as SL-3111 (a benzhydryl piperazine delta-opioid agonist), reveal that the spatial orientation of the N1-benzhydryl moiety and the C4 substituent is critical for optimal receptor docking. The hydroxyl group in 1-benzhydryl-4-butylpiperidin-4-ol may mimic tyrosine or serine residues in endogenous ligands, facilitating hydrogen bond networks crucial for stabilizing ligand-receptor complexes [1].
The functional consequences of receptor binding for 1-benzhydryl-4-butylpiperidin-4-ol are inferred primarily from pharmacological studies on its structural congeners. Benzhydryl-containing piperidines frequently exhibit modulator or agonist/antagonist activity at central nervous system (CNS) receptors:
GPCR Modulation: Compounds featuring the 1-benzhydryl-4-substituted-piperidine scaffold demonstrate variable functional outcomes depending on receptor subtype and specific substitution patterns. Derivatives with small alkyl groups (e.g., methyl) at C4 often act as serotonin 5-HT2A antagonists or inverse agonists, potentially relevant in psychiatric disorders. In contrast, analogs bearing bulkier C4 hydrophobic groups may display dopamine D2 partial agonist activity. The 4-butylhydroxy group’s conformational flexibility allows adaptation within orthosteric or allosteric binding sites, influencing signaling efficacy (e.g., G-protein activation vs. β-arrestin recruitment) [5].
Enzyme Interaction Potential: Beyond GPCRs, the scaffold shows relevance for enzymatic targets. Patent literature discloses benzhydryl-piperidine derivatives as potent inhibitors of focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell migration and survival. While the 4-butylhydroxy variant isn’t explicitly tested, the benzhydryl group’s role in hydrophobic pocket engagement within the kinase domain supports plausible FAK inhibitory activity. Similarly, structurally related piperidinyl-methyl-purineamines function as inhibitors of nuclear receptor-binding SET domain protein 2 (NSD2), a histone methyltransferase involved in oncogenic programming [3] [4]. This suggests potential epigenetic modulatory capacity for 1-benzhydryl-4-butylpiperidin-4-ol through conserved binding motifs.
Functional activity is summarized as follows:
Table 2: Functional Activities of Benzhydryl-Piperidine Derivatives at Molecular Targets
Target Type | Representative Compound Activity | Proposed Mechanism for 1-Benzhydryl-4-butylpiperidin-4-ol | |
---|---|---|---|
GPCRs (e.g., 5-HT2A) | Antagonism (e.g., inhibition of serotonin-induced Ca2+ flux) | Potential antagonist/inverse agonist via benzhydryl-π stacking | |
GPCRs (e.g., D2) | Partial agonism (e.g., moderate cAMP inhibition) | Possible partial agonist influenced by 4-butylhydroxy H-bonding | |
Kinases (e.g., FAK) | Competitive ATP-binding inhibition (IC50 < 100 nM in analogs) | Plausible FAK inhibition via hydrophobic hinge region binding | |
Epigenetic (e.g., NSD2) | Allosteric histone methyltransferase suppression | Likely protein-protein interaction disruption | [3] [4] |
Achieving target selectivity is paramount for therapeutic utility and minimizing off-target effects. The selectivity profile of 1-benzhydryl-4-butylpiperidin-4-ol can be extrapolated from pharmacological studies on related molecules:
Receptor Subtype Selectivity: Within receptor families, the 4-butylhydroxy substituent appears to confer selectivity biases. For example, benzhydryl piperidines with linear C4 alkyl-hydroxy chains show enhanced affinity for delta-opioid receptors over mu-opioid receptors compared to their tertiary butyl or cyclohexyl counterparts, as observed in the design of selective delta-opioid agonists like SL-3111 [1]. Computational docking suggests the hydroxybutyl chain’s length allows optimal engagement with delta-opioid extracellular loops while sterically hindering deeper mu-opioid cleft penetration.
Kinase vs. GPCR Selectivity: Benzhydryl-piperidines demonstrate divergent targeting based on core heterocycle decoration. Molecules prioritizing the benzhydryl group with sulfonamide modifications (e.g., 1-benzhydryl-sulfonylpiperidines) favor kinase (FAK) or epigenetic (NSD2) inhibition [3] [4]. In contrast, those emphasizing small alkyl C4 groups engage GPCRs. The dual presence of a substantial benzhydryl moiety and the polar 4-butylhydroxy group in 1-benzhydryl-4-butylpiperidin-4-ol creates a hybrid pharmacophore, suggesting potential polypharmacology across both receptor and non-receptor targets. This necessitates empirical selectivity screening against broad target panels.
Species and Tissue Variability: Evidence from piperidine alkaloids indicates potential species-dependent pharmacological differences. Receptor conformation variations may influence compound affinity and functional efficacy across human versus preclinical models, warranting cross-species validation in target engagement studies [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0